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Compound of Interest

Compound Name:
4-(2-Morpholin-4-yl-ethoxy)-

benzoic acid

Cat. No.: B165181 Get Quote

An In-Depth Technical Guide to 4-(2-Morpholin-4-yl-ethoxy)-benzoic Acid Derivatives and

Analogs

Foreword: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently

reappear across a multitude of therapeutic targets, earning them the designation of "privileged

structures." The 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid scaffold is a prime example of

such a versatile and functionally rich core. Its constituent parts—a benzoic acid for ionic

interactions and hydrogen bonding, a flexible ethoxy linker, and a morpholine ring for aqueous

solubility and metabolic stability—provide a trifecta of desirable pharmaceutical properties. This

guide, intended for researchers, medicinal chemists, and drug development professionals,

moves beyond a simple recitation of facts. It serves as a technical deep-dive into the synthesis,

mechanism, structure-activity relationships (SAR), and practical evaluation of this compound

class, grounded in the causality of experimental design and the integrity of validated protocols.

The Core Moiety: A Strategic Design
The 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid core is not a random assortment of functional

groups; it is a carefully orchestrated molecular architecture.

The Benzoic Acid: This terminal carboxylic acid group is a critical pharmacophoric element.

At physiological pH, it is typically deprotonated, forming a carboxylate anion. This enables it
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to act as a potent hydrogen bond acceptor or to form strong ionic interactions (salt bridges)

with positively charged residues like arginine or lysine in a target protein's binding pocket. Its

presence is a key driver in the design of inhibitors for enzymes such as protein kinases and

phosphatases.[1][2]

The Morpholine Ring: The morpholine moiety is a classic tool in drug design for enhancing

aqueous solubility and improving pharmacokinetic profiles.[3] Its nitrogen atom is basic,

allowing for salt formation to further improve solubility and handling. The ether oxygen within

the ring can also participate in hydrogen bonding. Crucially, the morpholine ring is generally

resistant to oxidative metabolism, contributing to a longer in-vivo half-life compared to more

labile aliphatic amines.[4]

The Ethoxy Linker: This two-carbon chain provides optimal spacing and rotational flexibility,

allowing the terminal morpholine and benzoic acid groups to adopt the necessary

conformation to engage with their respective binding sites on a biological target. This

flexibility is a key determinant of binding affinity.

General Synthesis and Derivatization Strategy
The synthesis of this scaffold and its subsequent analogs is typically robust and high-yielding,

lending itself well to library synthesis for screening purposes. The primary strategy involves a

two-step process: ether formation followed by ester hydrolysis.

Workflow for Scaffold Synthesis and Derivatization```dot
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Part 1: Core Scaffold Synthesis

Part 2: Analog Derivatization

Methyl 4-hydroxybenzoate 4-(2-Chloroethyl)morpholine Williamson Ether Synthesis
(Base: K2CO3, Solvent: DMF)

Methyl 4-(2-morpholin-4-yl-ethoxy)benzoate
(Ester Intermediate)

Base-catalyzed Hydrolysis
(e.g., LiOH or NaOH in MeOH/H2O)

4-(2-Morpholin-4-yl-ethoxy)-benzoic acid
(Core Scaffold)

Core Scaffold (F) Amide Coupling
(Reagents: HATU, EDCI, etc.) Amine Library (R-NH2) Amide Derivatives Library

Click to download full resolution via product page

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of morpholine-

containing drugs.

Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and

pharmacokinetic properties.

The Morpholine Moiety is Often Essential: In studies on PC-PLC inhibitors, replacing the

morpholine with a tetrahydropyran (THP) moiety resulted in a significant loss of inhibitory

activity, suggesting the morpholinyl nitrogen is crucial for interacting with the target. [4]

Substitution on the Benzoic Ring: The position and nature of substituents on the central

phenyl ring dramatically impact activity.

For VLA-4 antagonists, adding a chlorine or bromine to the 3-position of the central

benzene ring (relative to the urea linkage in those specific derivatives) improved

pharmacokinetic properties. [5] * In CK2 inhibitors, introducing a 2-halo- or 2-methoxy-

benzyloxy group at the 3-position of the benzoic acid maintained potent enzyme inhibition

while significantly boosting antiproliferative activity in cell lines. [2]
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Modifying the Carboxylic Acid: While the acid is a strong anchor, converting it to an amide or

hydroxamic acid can alter the binding mode and cell permeability. For PC-PLC inhibitors,

both carboxylic acid and hydroxamic acid derivatives showed high potency. [4]For

antimalarial 4-oxo-3-carboxyl quinolones, replacing the carboxyl ester with a carboxylic acid

or amide abolished activity, highlighting target-specific requirements. [6]

Table 1: SAR Summary of Selected Analogs
Core Scaffold
Modification

Target Class
Observed Effect on
Activity

Reference

Replace Morpholine

with Tetrahydropyran
PC-PLC

Full or partial loss of

inhibitory activity
[4]

Convert Carboxylic

Acid to Amide

Antimalarial

Quinolones
Abolished activity [6]

Add 3-Cl or 3-Br to

central ring
VLA-4 Antagonists

Improved

pharmacokinetic

profile

[5]

Add 3-(2-

halobenzyloxy) group
CK2 Kinase

Maintained enzyme

inhibition, increased

cellular

antiproliferative

activity

[2]

Pharmacokinetic (ADME) Profile
A compound's therapeutic potential is dictated not only by its potency but also by its absorption,

distribution, metabolism, and excretion (ADME) profile. Benzoic acid derivatives exhibit a wide

range of pharmacokinetic behaviors depending on their specific substitutions.

Absorption & Bioavailability: Oral bioavailability can be moderate to high. For one VLA-4

antagonist derivative, bioavailability was 36% in rats and 55% in dogs. [5]For a leukotriene

D4/E4 antagonist, oral absorption was nearly complete in rats. [7]The morpholine group

generally aids absorption by improving aqueous solubility.
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Distribution: These compounds often exhibit high plasma protein binding (>99%), which can

limit the concentration of free drug available to act on the target. [8]Whole-body

autoradiography in rats has shown that radioactivity from labeled compounds concentrates in

the liver, bile, and intestinal lumen, indicating significant hepatic involvement. [7]

Metabolism: Metabolism typically occurs via oxidation and Phase II glucuronidation. [8]The

primary site of oxidation can be on alkyl substituents or the aromatic rings. The morpholine

ring itself is relatively metabolically stable. Cytochrome P450 enzymes, particularly CYP3A4,

are often involved in the oxidative metabolism. [8]

Excretion: Excretion is primarily through the biliary route, with very low renal excretion

observed for many derivatives. [7]This often leads to enterohepatic circulation, where the

compound is excreted in the bile, reabsorbed in the intestine, and returned to the liver, which

can prolong its half-life. [7]

Key Experimental Protocols
Protocol 2: In-Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic or antiproliferative

effects of the synthesized analogs on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial

dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the

amount of which is directly proportional to the number of living cells.

Materials:

Cancer cell line (e.g., HCT116, MDA-MB-231)

Complete growth medium (e.g., DMEM with 10% FBS)

Phosphate-Buffered Saline (PBS)

Test compounds (dissolved in DMSO to create stock solutions)

MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

96-well microtiter plates

Multichannel pipette, microplate reader

Step-by-Step Procedure:

Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of

5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate the plate for 24 hours at

37 °C, 5% CO₂ to allow for cell attachment.

Compound Treatment: a. Prepare serial dilutions of the test compounds in growth medium

from the DMSO stock. Scientist's Note: Ensure the final DMSO concentration in the wells is

≤0.5% to avoid solvent toxicity. b. Remove the old medium from the wells and add 100 µL of

the medium containing the test compounds (or vehicle control - medium with DMSO). c.

Incubate for 48-72 hours at 37 °C, 5% CO₂.

MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL) to each well. b.

Incubate for 3-4 hours at 37 °C. During this time, purple formazan crystals will form in viable

cells.

Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 150

µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

c. Gently shake the plate for 10 minutes to ensure complete dissolution. d. Measure the

absorbance (optical density) at 570 nm using a microplate reader.

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to

the vehicle control. b. Plot the percentage of viability against the log of the compound

concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the

concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook
The 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid scaffold represents a highly successful

platform in modern drug discovery. Its modular nature allows for systematic optimization, while

its inherent physicochemical properties provide a favorable starting point for developing orally
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bioavailable therapeutics. The broad range of biological targets, from kinases and

phosphatases to enzymes involved in inflammation, underscores its versatility. [1][2][9]Future

research will likely focus on refining selectivity to minimize off-target effects, exploring novel

derivatizations to overcome drug resistance mechanisms, and applying this privileged core to

new and emerging therapeutic targets. The principles and protocols outlined in this guide

provide a solid foundation for researchers aiming to harness the full potential of this remarkable

chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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